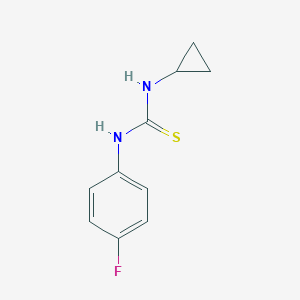

1-Cyclopropyl-3-(4-fluorophenyl)thiourea

Description

1-Cyclopropyl-3-(4-fluorophenyl)thiourea is a fluorinated thiourea derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 4-fluorophenyl group to the other. Thioureas are known for their versatility in medicinal chemistry, often serving as precursors for heterocyclic compounds or exhibiting biological activities such as enzyme inhibition and antimicrobial effects . The cyclopropyl moiety in this compound introduces steric constraints and enhanced lipophilicity, which may influence its binding affinity and pharmacokinetic properties compared to simpler analogs .

Properties

CAS No. |

402774-63-4 |

|---|---|

Molecular Formula |

C10H11FN2S |

Molecular Weight |

210.27g/mol |

IUPAC Name |

1-cyclopropyl-3-(4-fluorophenyl)thiourea |

InChI |

InChI=1S/C10H11FN2S/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6H2,(H2,12,13,14) |

InChI Key |

JNWJYUHBRXBDMW-UHFFFAOYSA-N |

SMILES |

C1CC1NC(=S)NC2=CC=C(C=C2)F |

Canonical SMILES |

C1CC1NC(=S)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Position and Electronic Effects: The position of fluorine (para vs. ortho/meta) significantly impacts electronic distribution.

- Steric and Lipophilic Effects : The cyclopropyl group in the target compound introduces steric hindrance, which may reduce binding flexibility but improve membrane permeability compared to linear alkyl or aryl groups .

Enzyme Inhibition and Cytotoxic Activity

- N-4-Methoxybenzoyl-N’-(4-fluorophenyl)thiourea : Demonstrates potent SirT1 inhibition (a sirtuin enzyme linked to cancer and aging) with a lower relative score (RS) than hydroxyurea (HU). This activity is attributed to hydrogen bonding with SER442A, SER443A, and steric interactions with LEU443A residues .

- 1-(4-Fluorophenyl)thiourea : Shows antimicrobial activity against bacterial strains, likely due to its ability to disrupt membrane integrity or enzyme function .

Receptor Binding and Pharmacophore Features

Solubility and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.